molecular formula C21H34O6 B605240 AGN 191976 CAS No. 159359-94-1

AGN 191976

Cat. No.: B605240
CAS No.: 159359-94-1
M. Wt: 382.497
InChI Key: CVQLYMOSZQTFDP-NFUXFLSFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AGN 191976 is a synthetic thromboxane A2 (TXA2) mimetic belonging to the class of 9,11-cyclic carbonate derivatives of prostaglandin F2α (PGF2α). It was developed as a selective agonist of thromboxane (TP) receptors, with potent vasoconstrictive and platelet-aggregatory activities. Notably, this compound has demonstrated ocular hypotensive properties, making it a candidate for glaucoma research .

Properties

CAS No.

159359-94-1

Molecular Formula

C21H34O6

Molecular Weight

382.497

IUPAC Name

(Z)-7-[(1R,5S,6R,7R)-7-[(3S)-3-hydroxyoctyl]-3-oxo-2,4-dioxabicyclo[3.2.1]octan-6-yl]hept-5-enoic acid

InChI

InChI=1S/C21H34O6/c1-2-3-6-9-15(22)12-13-17-16(10-7-4-5-8-11-20(23)24)18-14-19(17)27-21(25)26-18/h4,7,15-19,22H,2-3,5-6,8-14H2,1H3,(H,23,24)/b7-4-/t15-,16+,17+,18-,19+/m0/s1

InChI Key

CVQLYMOSZQTFDP-NFUXFLSFSA-N

SMILES

O=C(O)CCC/C=C\C[C@H]1[C@@]2([H])OC(O[C@@](C2)([H])[C@@H]1CC[C@@H](O)CCCCC)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

AGN 191976

Origin of Product

United States

Comparison with Similar Compounds

Key Pharmacological Properties :

  • Mechanism : Binds selectively to TP receptors, mimicking the effects of thromboxane A2, a key mediator of vascular tone and platelet activation.
  • Potency: Exhibits nanomolar-range EC50 values in smooth muscle contraction assays (e.g., 0.32 nM in rat aorta) .
  • Therapeutic Potential: Investigated for intraocular pressure (IOP) reduction, though its TP receptor activity complicates systemic tolerability .

Comparison with Structurally and Functionally Similar Compounds

AGN 191976 is part of a series of 9,11-cyclic carbonate derivatives. Its closest analogs include AGN 192093 and the benchmark TP agonist U-46619 . Below is a detailed comparative analysis:

This compound vs. AGN 192093

Both compounds share structural homology but exhibit divergent pharmacological profiles:

Parameter This compound AGN 192093
EC50 in Rat Aorta 0.32 ± 0.08 nM 1.30 ± 0.53 nM
EC50 in Human Myometrium 0.45 ± 0.12 nM (pregnant donors) 2.10 ± 0.76 nM (pregnant donors)
Platelet Aggregation Potent agonist (EC50 = 16.3 nM) Weak agonist (EC50 > 10 µM)
Receptor Subtype Selectivity TP receptor (smooth muscle and platelet) TP receptor (smooth muscle-selective)

Key Findings :

  • This compound is 10-fold more potent than U-46619 in vascular smooth muscle contraction .
  • AGN 192093 shows negligible activity in platelets, suggesting TP receptor heterogeneity (vascular vs. platelet subtypes) .

This compound vs. U-46619

U-46619, a widely used TXA2 analog, serves as a reference compound:

Parameter This compound U-46619
EC50 in Rat Aorta 0.32 ± 0.08 nM 3.50 ± 1.20 nM
EC50 in Human Myometrium 0.45 ± 0.12 nM 5.80 ± 1.90 nM
Platelet Aggregation Comparable potency (EC50 = 16.3 nM) EC50 = 18.5 nM
Receptor Cross-Reactivity Minimal at DP, EP1, EP3, FP, IP receptors Moderate cross-reactivity at EP3 receptors

Functional Implications :

  • This compound’s higher potency in smooth muscle highlights its utility in studying TP receptor-mediated vascular effects .
  • Unlike U-46619, this compound’s selectivity reduces confounding effects from non-TP receptors, enhancing experimental precision .

Research Implications and Clinical Relevance

  • Ocular Hypotension : this compound’s IOP-lowering effects are mediated via TP receptors, though its systemic vasoconstrictive activity limits therapeutic use .
  • Receptor Subtyping : The differential activity of this compound and AGN 192093 supports the existence of TP receptor subtypes, informing drug design for conditions like hypertension and thrombosis .
  • Comparative Limitations : AGN 192093’s platelet inactivity makes it a tool for isolating vascular TP receptor effects, whereas this compound remains valuable for studying platelet aggregation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
AGN 191976
Reactant of Route 2
AGN 191976

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